molecular formula C16H17N3O B5844061 N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE

N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE

Cat. No.: B5844061
M. Wt: 267.33 g/mol
InChI Key: NXAHBBNOVKKQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the benzodiazole core. Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3-methoxybenzyl chloride with sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding benzodiazole oxides.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted benzodiazole derivatives.

Scientific Research Applications

N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects. It may also inhibit the activity of specific enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzimidazole: Similar structure but lacks the methoxyphenyl group.

    3-Methoxyphenyl-1H-benzimidazole: Similar structure but lacks the methyl group on the benzodiazole core.

Uniqueness

N-[(3-METHOXYPHENYL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-AMINE is unique due to the presence of both the methoxyphenyl group and the methyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its binding affinity to specific receptors and its overall bioactivity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-19-11-18-15-9-13(6-7-16(15)19)17-10-12-4-3-5-14(8-12)20-2/h3-9,11,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAHBBNOVKKQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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